molecular formula C20H24BrN3O3 B6562231 N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 921476-17-7

N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B6562231
CAS No.: 921476-17-7
M. Wt: 434.3 g/mol
InChI Key: LWSNUKMXZSWUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C20H24BrN3O3 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.10010 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O3/c1-27-19-13-24(14-20(26)22-16-7-5-15(21)6-8-16)17(11-18(19)25)12-23-9-3-2-4-10-23/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSNUKMXZSWUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C20H24BrN4O3
Molecular Weight 475.4 g/mol
IUPAC Name This compound
Purity Typically 95%

Research indicates that this compound exhibits inhibitory activity against various enzymes , particularly those involved in cancer proliferation pathways. Its structure allows it to interact effectively with fibroblast growth factor receptors (FGFRs), which are implicated in several tumor types. For instance, derivatives of similar structures have shown IC50 values in the nanomolar range against FGFRs, suggesting potent activity against cancer cell lines .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory capabilities:

  • Acetylcholinesterase (AChE) Inhibition : This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown strong AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM .
  • Urease Inhibition : Urease inhibitors are important in treating infections caused by Helicobacter pylori. The synthesized compounds exhibited strong urease inhibition, indicating potential therapeutic applications .

Antibacterial Activity

The compound's antibacterial properties were evaluated against several strains, showing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study on FGFR Inhibition : A study reported a series of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs, with one compound showing an IC50 value of 7 nM against FGFR1. Such findings underscore the potential of similar structures in cancer therapy .
  • Antibacterial Efficacy : Another study explored various synthesized compounds for antibacterial activity, demonstrating that several derivatives exhibited significant inhibition against common bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.